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O-6-Methyl-2'-deoxyguanosine-D3

DNA Adductomics Quantitative Mass Spectrometry Carcinogen Exposure

O‑6‑Methyl‑2'‑deoxyguanosine‑D3 is the definitive deuterated internal standard for quantifying O⁶‑methylguanine DNA adducts. Its +3 Da mass shift eliminates co‑elution, enabling accurate isotope dilution at an LOQ of 0.085 pmol with inter‑day precision <10 % CV. Critical for biomarker analysis of alkylating‑carcinogen exposure, temozolomide pharmacodynamics, MGMT‑repair studies, and nitrosamine TTC assessments. Choose this standard for reproducible, femtomole‑level adduct quantification in complex biological matrices.

Molecular Formula C11H15N5O4
Molecular Weight 284.29 g/mol
Cat. No. B13411458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-6-Methyl-2'-deoxyguanosine-D3
Molecular FormulaC11H15N5O4
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
InChIInChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1/i1D3
InChIKeyBCKDNMPYCIOBTA-LUGGGHJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-6-Methyl-2'-deoxyguanosine-D3: Stable Isotope-Labeled Internal Standard for DNA Methylation Quantification in Carcinogenesis Research


O-6-Methyl-2'-deoxyguanosine-D3 is a deuterated analog of the promutagenic DNA lesion O⁶-methyl-2'-deoxyguanosine . It is used as an internal standard in mass spectrometry to quantify O⁶-alkylguanine adducts, which are critical biomarkers of exposure to alkylating carcinogens [1]. Its three deuterium atoms create a mass difference of +3 Da, enabling precise isotope dilution quantification in complex biological matrices .

Why O-6-Methyl-2'-deoxyguanosine-D3 Cannot Be Replaced by N7-MedG or Unlabeled O6-MedG in Quantitative LC-MS/MS Assays


Unlabeled O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) cannot serve as an internal standard due to co-elution and identical mass, precluding accurate quantitation in complex DNA hydrolysates . The primary comparator N⁷-methyl-2'-deoxyguanosine (N⁷-MedG) exhibits significantly different analytical behavior, with a limit of quantification (LOQ) of 0.13 pmol versus 0.085 pmol for O⁶-MedG [1], and markedly lower stability at room temperature (half-life 2 days for N⁷-MedG vs. stable for at least 11 days for O⁶-MedG) [2]. These fundamental differences mandate the use of the specific deuterated analog for reliable quantification.

O-6-Methyl-2'-deoxyguanosine-D3: Direct Comparative Performance Data for Method Selection


Superior Sensitivity: Lower LOQ for O6-MedG vs. N7-MedG in LC-UV-MS/MS

The use of O-6-Methyl-2'-deoxyguanosine-D3 as an internal standard enables quantification of O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) with a limit of quantification (LOQ) of 0.085 pmol, which is 35% lower than the LOQ for the major alternative adduct N⁷-methyl-2'-deoxyguanosine (N⁷-MedG) at 0.13 pmol [1]. This higher sensitivity is critical for detecting low-abundance O⁶-MedG lesions in biological samples.

DNA Adductomics Quantitative Mass Spectrometry Carcinogen Exposure

Enhanced Stability: O6-MedG Remains Intact >5x Longer than N7-MedG at Room Temperature

O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) is stable at room temperature for at least 11 days, whereas the major alternative adduct N⁷-methyl-2'-deoxyguanosine (N⁷-MedG) has a half-life of only 2 days under identical conditions [1]. This 5.5-fold difference in stability is crucial when using O-6-Methyl-2'-deoxyguanosine-D3 as an internal standard, as it ensures accurate quantification even with sample processing delays.

Sample Stability Biomarker Integrity Pre-analytical Variables

Ultra-Low Quantification Limit: Achieving ≤0.2 Adducts per 10⁸ Nucleotides with O6-Me-dG Internal Standard

When O-6-Methyl-2'-deoxyguanosine-D3 is employed as the internal standard in a validated LC-MS/MS method, the limit of quantification for O⁶-methyl-2'-deoxyguanosine adducts in mouse liver DNA is ≤0.2 adducts per 10⁸ nucleotides [1]. This exceptional sensitivity allows detection of background adduct levels in untreated animals (undetectable to 5.5 adducts/10⁸ nucleotides) and precise measurement of chemically-induced increases (1700 adducts/10⁸ nucleotides after MNU treatment) [2].

Trace Analysis Isotope Dilution In Vivo Carcinogenesis

High Precision: Inter-day CV <10% for O6-mdGuo Quantification Using Deuterated Internal Standard

In a validated HPLC-ESI-MS/MS method using deuterated O⁶-[²H₃]mdGuo as internal standard, the inter-day precision for O⁶-mdGuo quantification ranged from 1.7% to 9.3% across the linear concentration range of 0.24–125 pmol/ml [1]. This precision is markedly superior to that achieved for the simultaneously measured adduct 8-oxodGuo, which exhibited inter-day variability of 10.6% to 28.7% [2].

Assay Reproducibility Method Validation Multiplexed Adduct Analysis

Validated In Vivo Quantification: O6-Me-dG Levels in MNU-Treated Rat Liver Using Deuterated Internal Standard

Using the LC-UV-MS/MS assay with [²H₃]O⁶-MedG as internal standard, O⁶-methyl-2'-deoxyguanosine was quantified in liver DNA from Sprague-Dawley rats 2 hours after a single dose of 50 mg/kg MNU. The measured level was 14.8 O⁶-MedG per 10⁵ deoxyguanosines [1]. This contrasts with the higher level of 95.2 N⁷-MedG per 10⁵ dG for the alternative adduct, highlighting the specificity of the assay for different methylation sites [2].

In Vivo Carcinogenesis Animal Models DNA Damage Biomarkers

Signal Specificity: Deuterated Standard Resolves O6-m2dGO from Methylated RNA and DNA Contaminants in MRM-MS

The use of O-6-Methyl-2'-deoxyguanosine-D3 as an internal standard in ultra-performance LC-MRM-MS assays for temozolomide (TMZ)-treated glioblastoma cells enables specific quantification of O⁶-methyl-2'-deoxyguanosine (O⁶-m2dGO) despite potential signal overlap from other methylated 2'-deoxyguanosine species in DNA and methylated guanosines in RNA [1]. This specificity is achieved through the combination of chromatographic separation and the distinct mass shift provided by the deuterium label [2].

Multiple Reaction Monitoring Assay Specificity Temozolomide Research

Optimal Deployment of O-6-Methyl-2'-deoxyguanosine-D3 in Carcinogen Risk Assessment and Cancer Research


Quantitative Molecular Epidemiology Studies of Alkylating Agent Exposure

When quantifying O⁶-methylguanine DNA adducts as biomarkers of exposure to environmental or dietary alkylating agents (e.g., N-nitroso compounds) in human or animal tissues, O-6-Methyl-2'-deoxyguanosine-D3 is the essential internal standard. Its use ensures accurate, low-femtomole-level quantification, as demonstrated in studies achieving LOQs of ≤0.2 adducts per 10⁸ nucleotides [1]. The validated inter-day precision of <10% CV provides the reproducibility required for large-scale epidemiological investigations [2].

Preclinical Efficacy Studies of Temozolomide in Glioblastoma Models

For researchers assessing the pharmacodynamic effect of temozolomide (TMZ) in glioblastoma cell lines or patient-derived xenografts, O-6-Methyl-2'-deoxyguanosine-D3 enables specific and sensitive monitoring of the therapeutically relevant O⁶-methyl adduct [1]. The deuterated standard resolves O⁶-m2dGO from interfering methylated RNA and other DNA modifications, providing a reliable readout of drug-target engagement and a potential biomarker for patient stratification in precision oncology [2].

Regulatory Toxicology and Risk Assessment of N-Nitrosamine Impurities

In the context of regulatory guidelines for N-nitrosamine impurities in pharmaceuticals, O-6-Methyl-2'-deoxyguanosine-D3 is critical for developing validated LC-MS/MS methods to quantify DNA adduct formation [1]. The low LOQ (0.085 pmol) and high specificity of the deuterated standard support the generation of robust data for the read-across and threshold of toxicological concern (TTC) assessments required by health authorities [2].

Investigation of DNA Repair Pathways (MGMT Activity) in Cancer Biology

To study the functional activity of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), O-6-Methyl-2'-deoxyguanosine-D3 is used to precisely quantify the residual O⁶-methyl adduct burden in cells or tissues after alkylation [1]. This application is essential for understanding mechanisms of resistance to alkylating chemotherapies and for developing MGMT inhibitors as potential therapeutic sensitizers [2].

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